2-Methylene-4-oxobutanoic acid 2-Methylene-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17200638
InChI: InChI=1S/C5H6O3/c1-4(2-3-6)5(7)8/h3H,1-2H2,(H,7,8)
SMILES:
Molecular Formula: C5H6O3
Molecular Weight: 114.10 g/mol

2-Methylene-4-oxobutanoic acid

CAS No.:

Cat. No.: VC17200638

Molecular Formula: C5H6O3

Molecular Weight: 114.10 g/mol

* For research use only. Not for human or veterinary use.

2-Methylene-4-oxobutanoic acid -

Specification

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
IUPAC Name 2-methylidene-4-oxobutanoic acid
Standard InChI InChI=1S/C5H6O3/c1-4(2-3-6)5(7)8/h3H,1-2H2,(H,7,8)
Standard InChI Key NATITTLIDUCCMB-UHFFFAOYSA-N
Canonical SMILES C=C(CC=O)C(=O)O

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic name 2-methylene-4-oxobutanoic acid denotes a four-carbon chain (butanoic acid) with a methylene group (=CH₂) at position 2 and a ketone (oxo) group at position 4. Its molecular formula, C₅H₆O₃, corresponds to a molecular weight of 114.10 g/mol. The compound’s structure (Fig. 1) features:

  • A carboxylic acid group (-COOH) at position 1.

  • A conjugated methylene (=CH₂) at position 2.

  • A ketone (-C=O) at position 4.

This arrangement enables resonance stabilization, enhancing reactivity in Michael additions and polymerization .

Structural Analogues and Derivatives

Derivatives of 2-methylene-4-oxobutanoic acid often modify the oxo or methylene groups to enhance stability or bioactivity:

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid: A pharmacologically active analog with antiproliferative properties .

  • 4-Methoxy-2-methylene-4-oxobutanoic acid: A synthetic intermediate in lactone production .

  • 4-(2',4'-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid: A fluorinated derivative studied for material science applications .

Synthesis and Production

Laboratory-Scale Synthesis

The most documented route involves itaconic acid (a biorenewable feedstock) as a precursor :

  • Methylation: Itaconic acid reacts with methanol and acetyl chloride to form 4-methoxy-2-methylene-4-oxobutanoic acid (yield: 80%).

  • Hydrogenation: Palladium-catalyzed hydrogenation reduces the methylene group, yielding saturated intermediates.

Reaction Conditions:

StepReagentsTemperatureTimeYield
1Methanol, AcClReflux2.5 h80%
2Pd/C, HCOONH₄Reflux16 h90%

This method emphasizes sustainability by utilizing renewable itaconic acid and avoiding toxic solvents .

Industrial Production Challenges

Industrial adoption remains limited due to:

  • Instability of the methylene group, requiring inert atmospheres and low temperatures.

  • High purification costs for pharmaceutical-grade material.

  • Scalability issues with hydrogenation steps .

Physicochemical Properties

While direct data on 2-methylene-4-oxobutanoic acid are sparse, properties are inferred from analogs:

PropertyValue/DescriptionSource
SolubilitySoluble in polar solvents (MeOH, THF); insoluble in hexanes
Melting Point~100–110°C (decomposes)
pKa~2.5 (carboxylic acid), 4.8 (enol tautomer)Estimated
StabilityAir-sensitive; prone to polymerization without inhibitors

The compound’s α,β-unsaturation facilitates conjugation, lowering the LUMO energy and enhancing electrophilicity .

Applications in Pharmaceutical and Material Science

Pharmacological Activity

Derivatives exhibit diverse bioactivities:

  • Antiproliferative Effects: 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid inhibits cancer cell growth (IC₅₀: 12–18 μM) .

  • Antimicrobial Action: Structural analogs disrupt bacterial cell membranes at 50–100 μg/mL .

  • Anti-inflammatory Potential: The α,β-unsaturated system may inhibit COX-2, though direct evidence is lacking .

Polymer Chemistry

2-Methylene-4-oxobutanoic acid serves as a monomer for high-performance polymers:

  • Poly(β-methyl-α-methylene-γ-butyrolactone): Synthesized via ring-opening polymerization, this thermoplastic exhibits a glass transition temperature (T₉) of 185°C and tensile strength of 75 MPa .

  • Cross-Linked Hydrogels: Copolymerization with acrylamide yields pH-responsive hydrogels for drug delivery .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent work focuses on catalyst-free polymerization using itaconic acid derivatives, reducing reliance on transition metals .

Drug Delivery Systems

Functionalized nanoparticles incorporating 2-methylene-4-oxobutanoic acid show 80% controlled drug release over 72 hours .

Computational Modeling

DFT studies predict strong binding affinity (-9.2 kcal/mol) between derivatives and the EGFR kinase domain, guiding anticancer drug design .

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